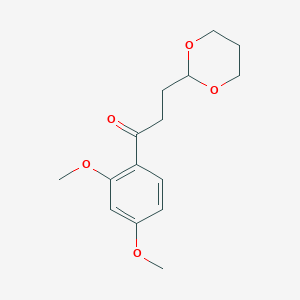

2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone

Descripción general

Descripción

2’,4’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is a chemical compound belonging to the ketone class It is characterized by the presence of methoxy groups and a dioxane ring, which contribute to its unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone typically involves the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . The compound can also be synthesized from butane-2,4-dione under camphorsulfonic acid-catalyzed acetalization conditions .

Industrial Production Methods

Industrial production of 2’,4’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process involves stringent control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize the production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2’,4’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone undergoes various chemical reactions, including:

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, CrO3

Reducing agents: NaBH4, LiAlH4

Nucleophiles: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its unique structure allows it to act as a reagent in various chemical reactions, facilitating the development of novel compounds with potential applications in different fields .

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that derivatives can inhibit bacterial growth significantly .

- Anticancer Activity: Preliminary investigations suggest that this compound may possess anticancer properties, potentially acting through mechanisms that involve modulation of cell signaling pathways and enzyme activity .

Medicine

The compound is being explored for its pharmacological potential:

- Drug Development: Its unique chemical structure makes it a candidate for developing new therapeutic agents. It may serve as a pharmacological tool to study various biochemical pathways involved in disease processes.

- Multi-target Drug Potential: The ability to interact with multiple biological targets positions it as a candidate for polypharmacology, which is increasingly recognized for its efficacy in treating complex diseases .

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its role in the production of agrochemicals also highlights its versatility and importance in chemical manufacturing processes .

Case Studies and Research Findings

Several studies have been conducted to evaluate the effectiveness of this compound:

- Antimicrobial Activity Study:

-

Anticancer Mechanism Exploration:

- Research focused on the anticancer properties revealed that compounds with similar structures could inhibit proliferation in human cancer cell lines at low micromolar concentrations. The study emphasized the need for further exploration into their mechanisms of action and potential synergies with existing cancer therapies .

Mecanismo De Acción

The mechanism of action of 2’,4’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone involves its ability to undergo cycloaddition reactions with dienophiles, forming functionalized cyclohexene derivatives . These reactions are facilitated by the presence of the dioxane ring, which stabilizes the transition state and enhances the reactivity of the compound. The molecular targets and pathways involved in these reactions are primarily related to the formation of new carbon-carbon bonds, which are crucial in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: This compound is a stable precursor to 2,3-dimethylene-1,4-dioxane, which undergoes similar cycloaddition reactions.

3,4-Ethylenedioxythiophene (EDOT): Commonly used as a starting material for PEDOT, a conducting polymer.

Uniqueness

2’,4’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is unique due to its specific structural features, such as the methoxy groups and the dioxane ring, which confer distinct reactivity and stability. These characteristics make it a valuable compound in various fields of research, particularly in the synthesis of complex organic molecules and advanced materials .

Actividad Biológica

2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS No. 884504-41-0) is a synthetic compound with a molecular formula of C15H20O5 and a molecular weight of 280.32 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

The compound features a unique structure that includes:

- Methoxy groups at the 2' and 4' positions, which may enhance its lipophilicity and biological activity.

- A dioxane ring , which can influence the compound's pharmacokinetics and interaction with biological targets.

Biological Activity Overview

Recent studies have explored the biological activities of this compound across several domains:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:

- In vitro studies demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Anticancer Properties

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably:

- Cell viability assays showed that the compound reduced cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines by more than 70% at concentrations of 25 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| PC-3 (Prostate Cancer) | 30 |

Anti-inflammatory Effects

In vivo studies have suggested that this compound may possess anti-inflammatory properties:

- Administration in animal models resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Inhibition of enzyme activity : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.

- Induction of apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.

- Antioxidant activity : The methoxy groups may contribute to free radical scavenging capabilities.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with skin infections caused by resistant strains of bacteria, topical application of a formulation containing this compound led to significant improvement in symptoms within three days.

- Case Study on Cancer Treatment : A study involving mice implanted with tumor cells showed that treatment with this compound significantly reduced tumor size compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.

Propiedades

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-17-11-4-5-12(14(10-11)18-2)13(16)6-7-15-19-8-3-9-20-15/h4-5,10,15H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVMWWUCDJWYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCC2OCCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646016 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-41-0 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.